molecular formula C16H36Si2 B14615133 (But-2-ene-1,4-diyl)bis(triethylsilane) CAS No. 58458-84-7

(But-2-ene-1,4-diyl)bis(triethylsilane)

Cat. No.: B14615133
CAS No.: 58458-84-7
M. Wt: 284.63 g/mol
InChI Key: VKHZZFJWPMCOHR-UHFFFAOYSA-N
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Description

(But-2-ene-1,4-diyl)bis(triethylsilane) is an organosilicon compound characterized by the presence of two triethylsilane groups attached to a but-2-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (But-2-ene-1,4-diyl)bis(triethylsilane) typically involves the hydrosilylation of but-2-yne with triethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of (But-2-ene-1,4-diyl)bis(triethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (But-2-ene-1,4-diyl)bis(triethylsilane) involves its ability to participate in hydrosilylation reactions. The compound acts as a hydrosilylation agent, transferring the silyl group to unsaturated substrates such as alkenes and alkynes. This process is facilitated by the presence of a catalyst, typically a transition metal such as platinum or palladium . The molecular targets include unsaturated carbon-carbon bonds, and the pathways involved are primarily those of addition and substitution reactions .

Comparison with Similar Compounds

Uniqueness: (But-2-ene-1,4-diyl)bis(triethylsilane) is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other silane compounds. Its ability to undergo selective hydrosilylation and substitution reactions makes it valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

58458-84-7

Molecular Formula

C16H36Si2

Molecular Weight

284.63 g/mol

IUPAC Name

triethyl(4-triethylsilylbut-2-enyl)silane

InChI

InChI=1S/C16H36Si2/c1-7-17(8-2,9-3)15-13-14-16-18(10-4,11-5)12-6/h13-14H,7-12,15-16H2,1-6H3

InChI Key

VKHZZFJWPMCOHR-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CC=CC[Si](CC)(CC)CC

Origin of Product

United States

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